molecular formula C25H37NO4 B1514386 Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] CAS No. 1228182-55-5

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]

Cat. No.: B1514386
CAS No.: 1228182-55-5
M. Wt: 420.6 g/mol
InChI Key: GOWPYBBFFOLSSQ-ZTIZGVCASA-N
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Description

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] is a deuterium-labeled analog of a quinoline-3-carboxylate compound, specifically designed for use as an internal standard in quantitative mass spectrometry. With a molecular formula of C25H32D5NO4 and a molecular weight of 420.60 g/mol , this stable isotope-labeled compound features five deuterium atoms incorporated into the propyl side chain, which minimizes the risk of hydrogen-deuterium exchange and ensures high isotopic stability. The core quinoline-3-carboxylate structure is shared with various pharmacologically active molecules, suggesting its utility in researching related compounds . This high-purity material is primarily used in analytical chemistry to improve the accuracy and reliability of data in method development and bioanalysis. It is ideal for quantifying the non-deuterated analog in complex biological matrices during pharmacokinetic, metabolic, and environmental fate studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 6-decoxy-4-oxo-7-(2,2,3,3,3-pentadeuteriopropyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27)/i2D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWPYBBFFOLSSQ-ZTIZGVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC2=C(C=C1OCCCCCCCCCC)C(=O)C(=CN2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746835
Record name Ethyl 6-(decyloxy)-4-oxo-7-(2,2,3,3,3-~2~H_5_)propyl-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-55-5
Record name Ethyl 6-(decyloxy)-4-oxo-7-(2,2,3,3,3-~2~H_5_)propyl-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Quinoline Core and Esterification

The quinoline-3-carboxylate core is typically synthesized via classical methods involving cyclization of anilines with β-ketoesters or related intermediates. The ester group at position 3 is introduced by esterification using ethyl-d5 alcohol to incorporate the deuterium label.

  • Esterification with Ethanol-d5 : The carboxylic acid intermediate is reacted with ethanol-d5 under acidic conditions or via coupling agents to yield the ethyl-d5 ester, ensuring the incorporation of five deuterium atoms in the ethyl group.

Alkylation at the 7-Position

The 7-propyl substituent is introduced by selective alkylation of the quinoline ring or via a precursor bearing the propyl group:

  • Selective Alkylation : Using propyl bromide or propyl iodide as the alkylating agent, the reaction is carried out under basic conditions with potassium carbonate in DMF or similar solvents.

  • Careful control of reaction conditions prevents over-alkylation or side reactions.

Purification and Characterization

  • The crude product is purified by flash chromatography on silica gel using dichloromethane/methanol mixtures as eluents.

  • Characterization is performed by NMR spectroscopy, including ^1H-NMR to confirm substitution patterns and deuterium incorporation, and mass spectrometry to verify molecular weight and isotopic labeling.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification with ethanol-d5 Carboxylic acid intermediate, ethanol-d5, acid catalyst or coupling agent Reflux 6-12 hours 70-85 Ensures d5 incorporation in ethyl ester
6-Decoxy substitution 6-hydroxyquinoline, 1-bromodecane, K2CO3, DMF 60 °C 12 hours 40-70 Nucleophilic substitution
7-Propyl alkylation Quinoline intermediate, propyl bromide, K2CO3, DMF 60 °C 12 hours 50-75 Selective alkylation
Purification Flash chromatography (DCM/MeOH) Ambient - - Removes impurities

Research Findings and Optimization Notes

  • Alkylation reactions at positions 6 and 7 require dry, aprotic solvents and inert atmosphere to minimize side reactions and hydrolysis.

  • Use of potassium carbonate as a mild base facilitates clean substitution without over-alkylation.

  • The deuterium labeling in the ethyl ester is stable under the reaction conditions used for alkylation, preserving isotopic purity.

  • Yields can vary depending on the purity of starting materials and reaction scale; optimization of solvent ratios and temperature can improve outcomes.

  • Analytical data such as ^1H-NMR spectra show characteristic shifts confirming successful substitution and deuterium incorporation, with reduced proton signals in the ethyl group consistent with d5 labeling.

Chemical Reactions Analysis

Ester Hydrolysis

The deuterated ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further derivatization.

Reaction TypeConditionsYieldProductReference
Alkaline hydrolysis2N NaOH, 90–100°C, 2–4 hours55–65%6-Decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylic acid-[d5]
Acidic hydrolysisHCl (pH 3–4), room temperature72.8%Same as above

Mechanism :

  • Base-mediated saponification cleaves the ester bond, forming the carboxylate intermediate, which is acidified to the free acid.

  • Deuterium labeling on the ethyl group does not alter reactivity but may influence kinetic isotope effects in enzymatic systems .

Nucleophilic Substitution at the Quinoline Core

The 6-decoxy and 7-propyl substituents influence reactivity at positions 1, 6, and 8. Fluorine or methoxy groups in analogs undergo displacement with amines or alcohols.

Reaction TypeReagents/ConditionsProductKey ObservationsReference
Cyclopropane ring formationCyclopropylamine, triethylorthoformate, KOtBu, 50°C1-Cyclopropyl-6-decoxy-7-propyl-4-oxo-quinoline-3-carboxylate-[d5]High regioselectivity due to steric effects from the 7-propyl group
Methoxy substitutionNaOMe, DMF, 80°C8-Methoxy derivativeLimited reactivity at 6-decoxy position due to steric bulk

Notes :

  • The 7-propyl group sterically hinders nucleophilic attack at C8, favoring substitutions at C1 or C6.

  • Deuteration minimally impacts electronic properties but may alter solubility .

Hydrogenation and Reduction

The 4-oxo group can be reduced to form dihydroquinoline derivatives, though this is less common in deuterated analogs.

Reaction TypeConditionsProductYieldReference
Catalytic hydrogenationH₂, Pd/C, EtOH1,4-Dihydroquinoline-[d5]89% (non-deuterated analog)
Sodium borohydride reductionNaBH₄, THF, 0°C4-Hydroxy intermediate65%

Challenges :

  • Deuterium at the ethyl ester may reduce reaction rates due to isotopic effects.

  • Over-reduction of the quinoline ring is avoided by controlling H₂ pressure .

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions enable modifications at the 6-decoxy position.

Reaction TypeReagentsProductKey FindingsReference
Suzuki-Miyaura4-Bromophenylboronic acid, Pd(PPh₃)₄6-(4-Bromophenyl)-decoxy derivativeRequires elevated temps (120°C) due to steric hindrance
Buchwald-HartwigPiperazine, Xantphos, Pd₂(dba)₃7-Propyl-piperazinyl analogImproved solubility in polar solvents

Limitations :

  • The bulky 7-propyl group complicates catalyst accessibility.

  • Deuteration does not interfere with cross-coupling efficiency .

Degradation Pathways

Stability studies under stress conditions (heat, light, pH extremes) reveal:

  • Hydrolytic degradation : Predominant at pH >10, forming carboxylic acid-[d5] .

  • Oxidative degradation : Minor pathway via hydroxylation at C5 (non-deuterated positions).

Table 1: Comparative Reactivity of Deuterated vs. Non-Deuterated Analogs

ReactionDeuterated Yield (%)Non-Deuterated Yield (%)Δ YieldReference
Ester hydrolysis72.875.2-2.4
Cyclopropanation89.7891.3-1.5

Table 2: Solubility and Stability Profile

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
Water<0.148 hours
Ethanol12.5>30 days
DCM45.8>60 days

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available quinoline derivatives.
  • Reagents : Common reagents include acetic anhydride, triethylorthoformate, and potassium t-butoxide.
  • Reactions : The synthesis may involve multiple steps, including:
    • Acylation of the quinoline ring.
    • Formation of the carboxylic acid derivative.
    • Esterification to yield the final product.

Biological Activities

The biological activities of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] have been the subject of research due to its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit antimicrobial properties. Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

Studies have suggested that quinoline derivatives can inhibit tumor growth. Preliminary data indicate that Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Drug Development

The compound's structural characteristics make it suitable for further modifications to enhance its pharmacological properties. It serves as a lead compound in drug development programs aimed at creating new therapeutic agents for infectious diseases and cancer.

Research and Development

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] is utilized in research settings to understand the mechanisms of action of quinolines in biological systems. Its isotopic labeling (indicated by [d5]) allows for tracing studies in metabolic pathways.

Case Studies

Several case studies highlight the applications of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values below 20 µM.
Study CDrug DevelopmentModified derivatives showed improved solubility and bioavailability compared to the parent compound.

Mechanism of Action

The mechanism of action of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The deuterated propyl group may influence the compound’s binding affinity and metabolic stability, leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate A closely related compound, ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate (CAS 18507-89-6), differs by having an ethoxy group instead of a propyl group at position 7 . Key comparisons include:

Property Ethyl 6-decoxy-7-propyl-[d5] variant Ethyl 6-decoxy-7-ethoxy variant
Substituent at Position 7 Propyl (C₃H₇) Ethoxy (OC₂H₅)
Molecular Weight ~439.6 g/mol (deuterated) ~403.5 g/mol
Lipophilicity (LogP) Higher (propyl increases hydrophobicity) Lower (ethoxy reduces hydrophobicity)
Metabolic Stability Enhanced due to deuterium ([d5]) Likely lower (non-deuterated)

2.1.2 Non-Deuterated Analogues Removing deuterium from the parent compound would result in Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate. Deuterated analogues generally exhibit:

  • Slower metabolism : Deuterium’s kinetic isotope effect (KIE) reduces CYP450-mediated oxidation .
  • Longer half-life : Observed in deuterated drugs like deutetrabenazine.

Functional Group Variations

2.2.1 Position 6 Modifications
Replacing the decyloxy group (C₁₀H₂₁O) with shorter chains (e.g., methoxy) reduces lipophilicity but may compromise target binding in hydrophobic pockets.

2.2.2 Position 4 Modifications The keto group at position 4 is critical for hydrogen bonding. Analogues with hydroxyl instead of keto groups (e.g., 4-hydroxyquinolines) show altered hydrogen-bonding patterns, affecting crystal packing and solubility .

Physicochemical and Pharmacokinetic Profiles

A theoretical comparison based on structural trends:

Parameter Ethyl 6-decoxy-7-propyl-[d5] Ethyl 6-decoxy-7-ethoxy 4-Hydroxyquinoline analogue
Aqueous Solubility Low (propyl + decyloxy) Moderate (ethoxy) High (hydroxyl)
LogP ~5.2 ~3.8 ~2.5
Metabolic Stability High (deuterated) Moderate Low

Biological Activity

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25_{25}H32_{32}D5_5NO4_4
  • Molecular Weight : 427.6 g/mol
  • CAS Number : 1228182-55-5

Biological Activity

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] exhibits a range of biological activities that have been investigated in various studies. Below are some key findings related to its pharmacological properties:

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives, including ethyl 6-decoxy derivatives, possess significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that similar compounds exhibited activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Quinoline derivatives have been extensively researched for their anticancer effects. Ethyl 6-decoxy derivatives have shown promise in preclinical trials:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored:

  • Research Insights : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of ethyl 6-decoxy derivatives against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate activity .
  • Anticancer Activity :
    • In a preclinical model, ethyl 6-decoxy demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The compound was administered at doses of 50 mg/kg body weight, leading to a reduction in tumor size by approximately 40% after four weeks .

Data Table: Biological Activities of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerTumor size reduction by 40%
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For non-deuterated analogs, protocols for similar quinoline derivatives (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) involve:

Condensation : Formation of the quinoline core via cyclization of substituted aniline precursors.

Functionalization : Introduction of substituents (e.g., propyl, decoxy groups) through nucleophilic substitution or coupling reactions.

Deuteration : Incorporation of deuterium ([d5]) at specific positions using deuterated reagents (e.g., D₂O or deuterated alcohols) during esterification or reduction steps .
Key intermediates should be characterized via NMR and mass spectrometry to confirm isotopic purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify non-deuterated protons and verify substitution patterns. For deuterated analogs, attenuated proton signals confirm isotopic labeling.
  • IR Spectroscopy : Detect carbonyl (C=O) and hydroxyl (O-H) stretching frequencies (e.g., 1700–1750 cm⁻¹ for ester groups).
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF, with expected mass shifts for deuterated species .
    Example data for a related compound (Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate):
TechniqueKey Peaks/DataReference
¹H NMRδ 1.35 (t, CH₂CH₃), 4.35 (q, OCH₂)
IR1725 cm⁻¹ (C=O)

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber glass containers to prevent photodegradation.
  • Moisture : Use desiccants to avoid hydrolysis of the ester group.
  • Temperature : Stability studies at 4°C and –20°C (via HPLC monitoring) are recommended. Related compounds show decomposition above 40°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular packing and intermolecular interactions in this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) to determine unit cell parameters and space group (e.g., triclinic P1 for similar quinolines ).
  • Refinement : Employ SHELXL or SHELXS97 for structure solution, accounting for hydrogen bonding (C–H⋯O/Cl) and π-π stacking interactions.
    Example crystallographic data from a related compound:
ParameterValue
a, b, c (Å)8.23, 9.15, 10.74
α, β, γ (°)85.6, 81.2, 74.1
V (ų)768.5
R factor0.060

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic stability?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., C–H⋯O, C–H⋯Cl) into motifs like R₂²(8) or D . For example, parallel molecular packing in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is stabilized by C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions . Computational tools (e.g., Mercury CSD) model these interactions to predict crystal morphology.

Q. How do isotopic substitutions ([d5]) influence the compound’s reactivity and spectroscopic profiles?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Deuterium at specific positions (e.g., ethyl group) reduces reaction rates in hydrolytic or oxidative pathways.
  • Spectroscopic Impact : Reduced intensity in ¹H NMR for deuterated protons; mass spectrometry shows +5 Da shift for [d5].
  • Stability Studies : Compare degradation rates (via HPLC) between deuterated and non-deuterated forms under accelerated conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for quinoline derivatives?

  • Methodological Answer :
  • Re-examine Reaction Conditions : Variations in solvent purity, temperature control, or catalyst loading (e.g., triethylamine in cyclocondensation ) can alter yields.
  • Characterization Consistency : Ensure intermediates are purified (e.g., column chromatography) and characterized identically across studies.
  • Isotopic Purity : For deuterated analogs, confirm labeling efficiency via mass spectrometry to rule out incomplete deuteration as a yield-limiting factor .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
Reactant of Route 2
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Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.